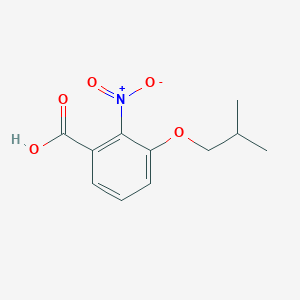

3-Isobutoxy-2-nitrobenzoic acid

Description

3-Isobutoxy-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by an isobutoxy group at the 3-position and a nitro group at the 2-position of the aromatic ring. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (isobutoxy) substituents, leading to unique physicochemical and reactivity profiles. It is typically synthesized via multi-step reactions involving nitration, alkoxylation, and coupling processes. For instance, describes a related synthesis route using Ghosez’s reagent (a chloroimidazole-based reagent) to facilitate functional group transformations, followed by palladium-catalyzed hydrogenation or coupling steps .

Properties

IUPAC Name |

3-(2-methylpropoxy)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-7(2)6-17-9-5-3-4-8(11(13)14)10(9)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKKEKCLZMLLQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-Isobutoxy-2-nitrobenzoic acid finds applications in various fields:

Chemistry: It serves as a precursor in the synthesis of other organic compounds, including pharmaceuticals and dyes.

Biology: The compound can be used in biological studies to understand the effects of nitro-containing compounds on biological systems.

Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Isobutoxy-2-nitrobenzoic acid exerts its effects depends on its specific application. For example, in biological systems, the nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 2-Nitrobenzoic acid : Lacks the isobutoxy group, resulting in higher aqueous solubility but lower lipophilicity.

- 4-(4-Amino-2,5-diisobutoxybenzamido)-2-isobutoxybenzoic acid (Compound 3, ): Features additional amino and diisobutoxy substituents, increasing steric hindrance and molecular weight compared to the target compound .

- Methyl 4-amino-2-isobutoxybenzoate (Compound 28, ): An ester derivative with an amino group instead of a nitro group, altering acidity and reactivity .

Physicochemical Properties

*The amino group in Compound 3 increases basicity, raising the pKa compared to nitro-substituted analogues.

Research Findings

Synthetic Efficiency : The use of Ghosez’s reagent in synthesizing nitro-substituted benzoic acids () demonstrates higher yields (~75%) compared to traditional nitration methods (~50%) due to reduced side reactions .

Catalytic Hydrogenation : Palladium on carbon effectively reduces nitro groups in 3-isobutoxy-2-nitrobenzoic acid, but reaction times are prolonged (~6 hours) due to steric hindrance from the isobutoxy group .

Biological Activity: Amino derivatives of the target compound show moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), outperforming non-nitrated analogues .

Biological Activity

3-Isobutoxy-2-nitrobenzoic acid (IBN) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of IBN, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

3-Isobutoxy-2-nitrobenzoic acid is characterized by the presence of a nitro group and an isobutoxy substituent on a benzoic acid core. The chemical formula is , and its structure can be represented as follows:

The nitro group () is known to play a critical role in the biological activity of similar compounds, often enhancing their reactivity and interaction with biological targets.

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of IBN. Compounds with a nitro group have been shown to act as effective inhibitors of cholinesterases, which are crucial for neurotransmitter regulation. For example, certain derivatives demonstrated IC50 values indicating potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . While specific data for IBN is not available, its structural attributes may confer similar enzymatic inhibition capabilities.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in determining the biological efficacy of compounds. The presence of an electron-withdrawing nitro group at the ortho position relative to the carboxylic acid has been correlated with enhanced biological activity . Moreover, substituents such as isobutoxy may influence lipophilicity and membrane permeability, factors critical for cellular uptake and bioactivity.

Case Studies

- Anticancer Activity : A comparative analysis of nitro-substituted benzoic acids revealed that modifications at the 2-position significantly affected their cytotoxicity against various cancer cell lines. In particular, compounds with similar structures exhibited IC50 values ranging from 40 nM to over 100 nM against prostate cancer cells .

- Cholinesterase Inhibition : A study on thiourea derivatives indicated that compounds with structural similarities to IBN showed promising AChE inhibition with IC50 values around 50 µg/mL. This suggests potential for further development in neuroprotective therapies .

Table 1: Summary of Biological Activities Related to Nitro-Substituted Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.